6-Chloro-3-methylpicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

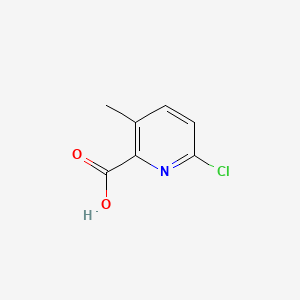

IUPAC Name |

6-chloro-3-methylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSPBBWQVLWOPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677437 |

Source

|

| Record name | 6-Chloro-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201924-32-4 |

Source

|

| Record name | 6-Chloro-3-methyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201924-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 6-Chloro-3-methylpicolinic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 6-Chloro-3-methylpicolinic acid. It is intended for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties

Quantitative data for this compound is summarized below. Where experimental data for the specific compound is unavailable, estimated values based on the closely related compound, 6-chloropicolinic acid, are provided and noted.

| Property | Value | Source/Notes |

| IUPAC Name | 6-Chloro-3-methylpyridine-2-carboxylic acid | - |

| CAS Number | 1201924-32-4 | - |

| Molecular Formula | C₇H₆ClNO₂ | - |

| Molecular Weight | 171.58 g/mol | [1] |

| Melting Point | 190-191°C | Estimated from 6-chloropicolinic acid[2] |

| Boiling Point | 241.15°C | Estimated from 6-chloropicolinic acid (rough estimate)[3] |

| Water Solubility | 3.40 g/L | Estimated from 6-chloropicolinic acid[4] |

| pKa | 3.27 ± 0.10 | Predicted for 6-chloropicolinic acid[2][4] |

| LogP | Not available | - |

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed experimental protocol for the synthesis of this compound, adapted from the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid[5]. The starting material for this proposed synthesis is 6-chloro-2,3-dimethylpyridine.

Materials:

-

6-chloro-2,3-dimethylpyridine

-

Dilute sulfuric acid

-

Potassium dichromate

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Phase transfer catalyst (e.g., a crown ether)

-

Ice

-

Alkaline aqueous solution (e.g., potassium carbonate solution)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Inorganic acid for acidification (e.g., hydrochloric acid)

Procedure:

-

To a reaction vessel, add dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, and the phase transfer catalyst.

-

Add 6-chloro-2,3-dimethylpyridine to the mixture.

-

Heat the reaction mixture to a temperature between 70°C and 130°C and stir for 0.5 to 20 hours.

-

After the reaction is complete, pour the reaction solution into crushed ice to precipitate the crude product.

-

Filter the mixture to collect the crude solid.

-

Wash the filter cake with ice water and dry.

-

Dissolve the crude solid in a heated alkaline aqueous solution.

-

Cool the solution and extract with an organic solvent to remove any unreacted starting material and other impurities.

-

Separate the aqueous layer and acidify it with an inorganic acid to precipitate the this compound.

-

Filter the solution to collect the purified solid product.

-

Dry the solid to obtain pure this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound using reverse-phase HPLC, based on established methods for picolinic acid and its derivatives[1][6][7][8].

Instrumentation and Conditions:

-

HPLC System: An isocratic HPLC system equipped with a UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 20:80 v/v), with the pH adjusted to 2.5 using ortho-phosphoric acid. The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 264 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Accurately weigh about 25 mg of this compound standard and dissolve it in 100 mL of the mobile phase in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. Dilute 10 mL of this solution to 50 mL with the mobile phase to obtain the working standard solution.

-

Sample Preparation: Prepare the sample by dissolving a known quantity in the mobile phase to achieve a concentration within the calibration range.

-

Analysis: Inject the mobile phase as a blank, followed by the standard and sample solutions into the chromatograph.

-

Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the concentration in the sample by comparing the peak area with that of the standard.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

HPLC Analytical Workflow

Caption: General workflow for the HPLC analysis of this compound.

Putative Signaling Pathway: Auxin Herbicide Action

Picolinic acid derivatives are known to act as synthetic auxins, a class of herbicides.[9][10][11][12][13] The following diagram illustrates the putative signaling pathway for this compound, based on the established mechanism of action for this class of herbicides.[9][14][15][16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. indiamart.com [indiamart.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 4684-94-0 CAS MSDS (6-Chloropicolinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 6. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fbn.com [fbn.com]

- 13. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Auxin - Wikipedia [en.wikipedia.org]

Technical Guide: 6-Chloro-3-methylpicolinic Acid (CAS: 1201924-32-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-methylpicolinic acid is a substituted pyridine carboxylic acid derivative that has garnered attention in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, and its role as a key intermediate in the development of targeted therapies, particularly as an intermediate for Janus kinase (JAK) and 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1201924-32-4 | N/A |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage | Room temperature | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic route to this compound would start from a suitable precursor, such as 2,5-lutidine (2,5-dimethylpyridine). The synthesis would likely proceed through chlorination followed by selective oxidation of the methyl group at the 2-position.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Adapted from CN104003934A)

This protocol is a general guideline and would require optimization for the synthesis of this compound.

Materials:

-

6-Chloro-2,5-lutidine (starting material)

-

Oxidizing agent (e.g., potassium permanganate, potassium dichromate)

-

Acid (e.g., sulfuric acid)

-

Solvent (e.g., water, acetic acid)

-

Base for workup (e.g., sodium hydroxide)

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

Oxidation: The starting material, 6-Chloro-2,5-lutidine, is dissolved in a suitable solvent. An oxidizing agent is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: The reaction mixture is cooled, and the excess oxidizing agent is quenched. The mixture is then filtered to remove any solid byproducts.

-

Purification: The filtrate is acidified to precipitate the crude this compound. The crude product is collected by filtration, washed with cold water, and then can be further purified by recrystallization from an appropriate solvent system to yield the final product.

Role in Drug Discovery: An Intermediate for Kinase Inhibitors

This compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of Janus kinases (JAKs) and 3-phosphoinositide-dependent protein kinase-1 (PDK1). These kinases are key components of intracellular signaling pathways that are often dysregulated in various diseases, including cancer and inflammatory disorders.

Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT signaling pathway is a primary route for a wide array of cytokines, interferons, and hormones to transmit signals from the cell membrane to the nucleus, regulating gene expression involved in immunity, cell proliferation, and differentiation.[2][3][4][5][6] Dysregulation of this pathway is implicated in numerous diseases.

Caption: The canonical JAK-STAT signaling pathway.

3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) Signaling Pathway

PDK1 is a master kinase that plays a central role in the activation of a group of kinases known as the AGC kinases, which includes Akt (also known as Protein Kinase B).[7][8][9][10] The PDK1 signaling pathway is critical for cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers.

Caption: The PI3K/PDK1/Akt signaling pathway.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of targeted therapeutics. Its utility as a precursor for JAK and PDK1 inhibitors highlights its importance in medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its application for the design and discovery of novel drug candidates. Further research to establish detailed synthetic protocols and to explore the full range of its biological applications is warranted.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 6. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Intracellular signalling: PDK1--a kinase at the hub of things - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 6-Chloro-3-methylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Chloro-3-methylpicolinic acid (CAS: 1201924-32-4). Due to the limited availability of published, compound-specific experimental spectra, this document outlines the predicted spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopy. It also details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and other small organic molecules.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1201924-32-4 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Chemical Structure | (A chemical structure diagram would be placed here in a full whitepaper) |

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift ranges, fragmentation patterns, and vibrational frequencies for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet | 1H | -COOH |

| ~7.5-7.8 | Doublet | 1H | H-4 (Aromatic) |

| ~7.2-7.4 | Doublet | 1H | H-5 (Aromatic) |

| ~2.4-2.6 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~150-155 | C-6 (C-Cl) |

| ~145-150 | C-2 (C-COOH) |

| ~138-142 | C-4 |

| ~130-135 | C-3 (C-CH₃) |

| ~125-130 | C-5 |

| ~18-22 | -CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3000-3100 | Medium | C-H stretch (Aromatic) |

| ~2900-3000 | Medium | C-H stretch (Alkyl) |

| 1700-1730 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1200-1300 | Strong | C-O stretch |

| ~1000-1100 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Identity |

| 171/173 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 154/156 | [M-OH]⁺ |

| 126/128 | [M-COOH]⁺ |

| 91 | [C₆H₄N]⁺ fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, data is collected over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Introduce the sample into the ion source (direct infusion or via a chromatographic inlet like GC or LC).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

-

Workflow and Data Integration

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a small molecule like this compound.

Caption: A workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.

Solubility Profile of 6-Chloro-3-methylpicolinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-3-methylpicolinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. This guide includes predicted solubility trends, detailed experimental protocols for accurate measurement, and a structured approach to data presentation. The information herein is intended to be a valuable resource for scientists and researchers working with this compound, enabling them to handle, process, and develop formulations effectively.

Introduction

This compound (C₇H₆ClNO₂) is a halogenated pyridine carboxylic acid derivative with a molecular weight of 171.58 g/mol . Its solid form and chemical structure, featuring both a polar carboxylic acid group and a substituted pyridine ring, suggest a nuanced solubility profile across various organic solvents. Understanding this profile is critical for a multitude of applications, including reaction chemistry, purification, formulation, and analytical method development. This guide provides a foundational understanding of its likely solubility and the methodologies to precisely quantify it.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | |

| Physical Form | Solid | |

| CAS Number | 1201924-32-4 |

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively. The presence of the carboxylic acid group allows for hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar protic and aprotic solvents. The chlorinated pyridine ring introduces some lipophilic character.

-

High Expected Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, due to the potential for strong hydrogen bonding and dipole-dipole interactions.

-

Moderate Expected Solubility: In moderately polar solvents like acetone, ethyl acetate, and dichloromethane, where dipole-dipole interactions would be the primary mode of solvation.

-

Low to Negligible Expected Solubility: In nonpolar solvents such as toluene and hexanes, due to the significant difference in polarity.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Methanol | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.

Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification of Solute Concentration:

-

Accurately weigh the filtered solution.

-

Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for all dilution factors: Solubility (g/L) = (Concentration of analyte in diluted sample) × (Dilution factor) × (Volume of solvent)

-

Analytical Method Validation

A validated analytical method is paramount for accurate quantification. The chosen method (e.g., HPLC) should be validated for linearity, accuracy, precision, and specificity for this compound in each solvent system.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

An In-depth Technical Guide to the Synthesis of 6-Chloro-3-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 6-Chloro-3-methylpicolinic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The most direct and viable route involves the hydrolysis of the commercially available precursor, 6-Chloro-3-methylpicolinonitrile. This document provides a comprehensive overview of this pathway, including a detailed experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The principal synthesis route to this compound is a one-step hydrolysis of 6-Chloro-3-methylpicolinonitrile. This method is efficient due to the availability of the starting material and the straightforward nature of the nitrile to carboxylic acid conversion. The hydrolysis can be effectively carried out under basic conditions, as outlined in the detailed protocol below.

Caption: Synthesis of this compound via hydrolysis.

Experimental Protocol: Hydrolysis of 6-Chloro-3-methylpicolinonitrile

This protocol is based on established methods for the hydrolysis of 2-cyanopyridines to their corresponding picolinic acids.[1][2]

Materials:

-

6-Chloro-3-methylpicolinonitrile

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-Chloro-3-methylpicolinonitrile and a solution of sodium hydroxide in deionized water.

-

Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the disappearance of the starting material.

-

Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid product.

-

Isolation of Product: Isolate the precipitated this compound by vacuum filtration. Wash the solid with cold deionized water to remove any remaining inorganic salts.

-

Purification (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified product under vacuum to obtain the final this compound.

Quantitative Data

The following table summarizes typical quantitative data for the hydrolysis of cyanopyridines, which can be considered indicative for the synthesis of this compound. Specific yields for the target compound may vary depending on the precise reaction conditions.

| Parameter | Value/Range | Reference |

| Starting Material | 6-Chloro-3-methylpicolinonitrile | Commercially Available |

| Reagents | Sodium Hydroxide, Water | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 4 hours (typical) | [2] |

| Yield | 85-95% (typical for similar hydrolyses) | [2] |

| Purity | >98% after recrystallization | - |

Alternative Synthesis Pathway: Oxidation of a Methylpyridine Precursor

An alternative, though more complex, route to this compound involves the oxidation of a suitable methyl-substituted pyridine precursor. For instance, a plausible but less direct pathway could start from 2,6-dichloro-3-methylpyridine. This would necessitate a selective reaction at one of the chloro positions followed by oxidation of the methyl group.

A more analogous route is the oxidation of a 2-methyl group on a chlorinated pyridine ring. A Chinese patent describes a similar transformation: the oxidation of 6-chloro-3-fluoro-2-methylpyridine to 6-chloro-3-fluoro-2-pyridinecarboxylic acid using potassium dichromate as the oxidant in the presence of a catalyst.[3] This suggests that a similar oxidation of a hypothetical 6-chloro-3-methyl-2-methylpyridine could also yield the desired product.

Caption: Conceptual alternative synthesis pathway via oxidation.

Conclusion

The hydrolysis of 6-Chloro-3-methylpicolinonitrile represents the most direct and efficient method for the synthesis of this compound. This guide provides a solid foundation for researchers to carry out this synthesis, offering a detailed protocol and expected quantitative outcomes based on analogous chemical transformations. The provided information is intended to facilitate the work of professionals in the fields of chemical research and drug development.

References

- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 2. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

Mechanism of Action of Picolinic Acid Derivatives: A Technical Guide

Abstract: Picolinic acid, an endogenous catabolite of L-tryptophan, serves as a foundational scaffold for a diverse range of biologically active derivatives.[1] These compounds exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities.[2][3] Their mechanisms of action are multifaceted, primarily revolving around three core principles: potent metal ion chelation, specific enzyme inhibition, and modulation of critical cellular signaling pathways. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, experimental protocols, and detailed pathway diagrams to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

Picolinic Acid: An Endogenous Metabolite

Picolinic acid (pyridine-2-carboxylic acid) is a natural product of L-tryptophan metabolism via the kynurenine pathway.[1] This pathway accounts for over 95% of tryptophan turnover and produces several neuroactive and immunomodulatory molecules.[2] Picolinic acid itself has been implicated in neuroprotective, immunological, and anti-proliferative processes, often acting as a biological chelator for divalent and trivalent metal ions.[1][2]

Picolinic Acid Derivatives as "Privileged" Scaffolds

The picolinic acid structure is considered a "privileged" scaffold in medicinal chemistry. Its pyridine ring and carboxylic acid group provide ideal properties for interacting with biological targets, including hydrogen bonding, π-π stacking, and metal ion coordination.[4] This versatility has led to the development of numerous derivatives that have entered clinical trials as potent and specific inhibitors of various enzymes.

Core Mechanisms of Action

The biological effects of picolinic acid and its derivatives can be attributed to several key mechanisms, which can act independently or in concert.

Metal Ion Chelation

One of the most fundamental properties of picolinic acid is its role as an efficient bidentate chelating agent for metal ions such as zinc (Zn²⁺), iron (Fe²⁺), copper (Cu²⁺), and others.[2] This mechanism is central to several of its physiological and pharmacological effects:

-

Mineral Absorption: Picolinic acid is proposed to facilitate the absorption of zinc and other ions from the small intestine by forming stable, absorbable complexes.[1]

-

Antimicrobial and Antiviral Activity: By sequestering essential metal ions like iron and zinc, picolinic acid can inhibit the growth of microbes and the replication of viruses that depend on these metals for enzymatic functions.

-

Anticancer Effects: The anti-proliferative activity of picolinic acid has been linked to its ability to chelate iron, thereby retarding the growth of tumor cells.[3]

Enzyme Inhibition

Synthetic derivatives of picolinic acid have been engineered as highly potent and selective enzyme inhibitors, targeting classes of enzymes crucial in human disease.

-

Metallo-β-Lactamase (MBL) Inhibition: Dipicolinic acid derivatives have emerged as effective inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1) and related enzymes, which confer bacterial resistance to β-lactam antibiotics. These inhibitors function by interacting with the zinc ions in the enzyme's active site.[5]

-

Kinase Inhibition: The picolinate scaffold is present in several kinase inhibitors. Derivatives have shown potent activity against Apoptosis Signal-regulating Kinase 1 (ASK1) with IC50 values below 300 nM.[6] Other targets include Epidermal Growth Factor Receptor (EGFR) kinase, which is critical in many cancers.[7]

-

Other Enzymes: Picolinic acid derivatives have been developed to target a wide range of other enzymes, including BACE2 (implicated in Alzheimer's disease) and phosphodiesterase 4 (PDE4).[4]

| Derivative Class | Target Enzyme | Reported Potency (IC₅₀) | Reference |

| Dipicolinic Acid | NDM-1 | 520 nM | |

| Dipicolinic Acid Derivative (Cmpd 36) | NDM-1 | 80 nM | |

| Substituted Picolinic Acids | ASK1 Kinase | < 300 nM | [6] |

| Picolinic Acid Derivative (Cmpd 4C) | EGFR Kinase | 7.15 µM |

Modulation of Cellular Signaling Pathways

Picolinic acid and its derivatives exert significant biological effects by intervening in key cellular signaling cascades, from its own biosynthesis to the induction of programmed cell death.

The Kynurenine Pathway: Biosynthesis of Picolinic Acid

Picolinic acid is synthesized from L-tryptophan through a series of enzymatic steps.[2] The pathway begins with the rate-limiting conversion of tryptophan to N-formylkynurenine by the enzymes IDO or TDO.[2] A critical branch point occurs after the formation of 3-hydroxyanthranilic acid. Its product, an unstable semialdehyde, can be enzymatically converted to picolinic acid or can non-enzymatically cyclize to form the neurotoxin quinolinic acid.[8][9] The regulation of this branch point is crucial for maintaining neurological health.

Induction of Apoptosis in Cancer Cells

A primary focus of picolinic acid derivative development is in oncology, where compounds have been shown to induce apoptosis through distinct signaling pathways.

Certain picolinic acid derivatives can induce overwhelming endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis.[7] In human non-small cell lung cancer cells (A549), a specific derivative (Compound 5) was shown to activate an atypical ER stress pathway.[7][10] This process involves the phosphorylation of eIF-2α, activation of caspase-4 (the ER stress-specific caspase), and subsequent activation of effector caspases 3 and 9.[7][11] Notably, this pathway triggers the release of Smac/DIABLO from mitochondria without affecting cytochrome c release.[7][10]

Neurotransmitter System Modulation

In the central nervous system, picolinic acid demonstrates a unique modulatory role. It has been shown to block the neurotoxic effects of quinolinic acid, an excitotoxin that acts on NMDA receptors.[12] This neuroprotective action is specific, as picolinic acid does not appear to block the neuroexcitant (convulsant) properties of quinolinic acid, suggesting a mechanism other than direct receptor antagonism. Furthermore, certain synthetic derivatives have been developed with potent anticonvulsant activity.[13]

Quantitative Bioactivity Data

The development of picolinic acid derivatives has yielded compounds with significant cytotoxic and anti-proliferative activity against various cancer cell lines. The data below is compiled from in vitro studies, typically using an MTT assay to measure cell viability.

| Derivative/Complex | Cell Line | Assay Type | Potency (IC₅₀ / GI₅₀) | Reference |

| Compound 5 | A549 (Lung Cancer) | MTT | 99.93 µM | [7][10] |

| Compound 4C | MCF-7 (Breast Cancer) | MTT | 86.8 µg/mL | |

| fac-[Re(Pico)(CO)₃(H₂O)] | HeLa (Cervical Cancer) | Cytotoxicity | LC₅₀: 15.8 µg/mL | |

| fac-[Re(Pico)(CO)₃(H₂O)] | A549 (Lung Cancer) | Cytotoxicity | LC₅₀: 20.9 µg/mL | |

| Fusaric Acid | CHO (Ovarian) | Growth Inhibition | IC₅₀: 0.032 mM | |

| Picolinic Acid | CHO (Ovarian) | Growth Inhibition | IC₅₀: ~0.5 mM |

Note: IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) are measures of potency.[14] LC₅₀ is the concentration that is lethal to 50% of cells.

Key Experimental Protocols

The elucidation of the mechanisms described above relies on a set of robust experimental techniques. Detailed below are methodologies for key assays cited in the research of picolinic acid derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16][17][18]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose cells to various concentrations of the picolinic acid derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted in serum-free media) to each well and incubate for 3-4 hours at 37°C.[18]

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[17]

Apoptosis Detection (DAPI Staining)

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells.[19]

Principle: While DAPI can permeate the membranes of both live and dead cells (at varying efficiencies), apoptotic cells are distinguished by characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which appear as brightly stained, condensed, or fragmented nuclei under a fluorescence microscope.[20][21]

Methodology:

-

Cell Culture: Grow adherent cells on coverslips or use suspension cells treated with the test compound.

-

Harvesting & Washing: For suspension cells, harvest by centrifugation. For adherent cells, wash directly on the coverslip. Wash cells with PBS.[22]

-

Fixation (Optional but common): Fix cells with a solution like 4% paraformaldehyde or methanol.

-

Staining: Incubate the cells with a DAPI working solution (e.g., 1-5 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.[20]

-

Washing: Wash the cells again with PBS to remove unbound dye.

-

Visualization: Mount the coverslip onto a microscope slide with anti-fade mounting medium and visualize using a fluorescence microscope with an appropriate filter set (excitation ~360 nm, emission ~460 nm).[23]

Metallo-β-Lactamase (MBL) Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of a β-lactam substrate by an MBL enzyme.

Principle: A chromogenic cephalosporin substrate, such as nitrocefin or CENTA, is used.[5][24] When the β-lactam ring of this substrate is hydrolyzed by an active MBL, it undergoes a color change that can be measured spectrophotometrically.[5] An effective inhibitor will prevent this color change.

Methodology:

-

Reagent Preparation: Prepare solutions of the MBL enzyme, the inhibitor (picolinic acid derivative) at various concentrations, and the chromogenic substrate (e.g., nitrocefin) in an appropriate assay buffer (e.g., MOPS or HEPES).

-

Pre-incubation: In a 96-well plate, mix the MBL enzyme with the inhibitor and incubate for a set period to allow for binding.

-

Initiate Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 492 nm for nitrocefin).[24]

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Conclusion

The picolinic acid scaffold is a remarkably versatile platform for the development of novel therapeutics. Its derivatives operate through a rich variety of mechanisms, from the fundamental process of metal ion chelation to the highly specific inhibition of key enzymes and the sophisticated modulation of complex signaling pathways like apoptosis and neuro-inflammation. The ability to induce cancer cell death via ER stress or intrinsic apoptotic pathways highlights their potential in oncology. The continued exploration of structure-activity relationships and the identification of new biological targets will undoubtedly expand the therapeutic applications of this important class of molecules, solidifying their role in modern drug discovery.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. public.pensoft.net [public.pensoft.net]

- 11. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 12. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. clyte.tech [clyte.tech]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. echemi.com [echemi.com]

- 20. genscript.com [genscript.com]

- 21. researchgate.net [researchgate.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. bosterbio.com [bosterbio.com]

- 24. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Substituted Picolinic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, an endogenous metabolite of tryptophan, and its substituted derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their antimicrobial, antiviral, anticancer, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of the multifaceted nature of substituted picolinic acids.

Core Biological Activities and Mechanisms of Action

Substituted picolinic acids exhibit a broad spectrum of biological effects, largely attributed to their ability to chelate metal ions and modulate various cellular pathways.[1] Their core activities include:

-

Antimicrobial Activity: Picolinic acid and its derivatives have demonstrated significant efficacy against a range of bacteria and fungi.[5] The proposed mechanism often involves the chelation of essential metal ions, disrupting microbial metabolism and growth.

-

Antiviral Activity: A notable area of research is the antiviral potential of picolinic acid, particularly against enveloped viruses.[6] The primary mechanism of action is the inhibition of viral entry into host cells by preventing membrane fusion.[6]

-

Anticancer Activity: Certain substituted picolinic acids have shown promising anticancer properties.[7] A key mechanism identified is the induction of apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway.

-

Neuroprotective Effects: Picolinic acid, as a metabolite in the kynurenine pathway, plays a role in neuroprotection.[3][4][8] It has been shown to counteract the neurotoxic effects of quinolinic acid, another metabolite in the same pathway.[8][9][10]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of various picolinic acid derivatives, extracted from the cited literature.

Table 1: Antimicrobial Activity of Picolinic Acid and its Derivatives (MIC Values)

| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference(s) |

| Picolinic Acid | Serratia marcescens | 0.5 | [11] |

| Picolinic Acid | Klebsiella pneumoniae | 0.5 | [11] |

| Picolinic Acid | Escherichia coli | 0.5 | [11] |

| Picolinic Acid | Shigella flexneri | 0.5 | [11] |

| Picolinic Acid | Bacillus cereus | 0.5 | [11] |

| Picolinic Acid | Proteus vulgaris | 0.5 | [11] |

| Picolinic Acid | Micrococcus luteus | 0.5 | [11] |

| Picolinic Acid | Enterobacter cloacae | 1.0 | [11] |

| Picolinic Acid | Proteus mirabilis | 1.5 | [11] |

| Picolinic Acid | Bacillus subtilis | 2.0 | [11] |

| Picolinic Acid | Staphylococcus aureus | 2.0 | [11] |

| Picolinic Acid | Lactococcus lactis | 2.0 | [11] |

Table 2: Antiviral Activity of Picolinic Acid and its Derivatives

| Compound | Virus | Assay | Cell Line | IC50 | Reference(s) |

| Picolinic Acid | Influenza A virus (H1N1) | Plaque Assay | MDCK | 0.5 mM | [12] |

| Picolinic Acid | SARS-CoV-2 | Viral RNA quantification | HEK293T-ACE2 | ~2 mM (99% reduction) | [7][12] |

| Picolinic Acid | Zika Virus (ZIKV) | Infectious virus load | A549 | <2 mM (>90% reduction) | [12] |

| Picolinic Acid | West Nile Virus (WNV) | Infectious virus load | A549 | <2 mM (>90% reduction) | [12] |

| Picolinic Acid | HIV-1 | Cytotoxicity/Apoptosis | Cultured cells | 1.5 mM (active) | [13] |

| Picolinic Acid | HSV-2 | Cytotoxicity/Apoptosis | Cultured cells | 1.5 mM (active) | [13] |

Table 3: Anticancer Activity of Substituted Picolinic Acid Derivatives

| Compound | Cancer Cell Line | Assay | GI50 / IC50 | Reference(s) |

| Compound 5 (a novel derivative) | A549 (Lung Cancer) | MTT Assay | 35.1 µg/mL (99.93 µM) | [2] |

| Picolinamide derivative 7h | A549 (Lung Cancer) | VEGFR-2 Inhibition | 87 nM | [8] |

| Picolinamide derivative 9a | A549 (Lung Cancer) | VEGFR-2 Inhibition | 27 nM | [8] |

| Picolinamide derivative 9l | A549 (Lung Cancer) | VEGFR-2 Inhibition | 94 nM | [8] |

| Sorafenib (Reference) | - | VEGFR-2 Inhibition | 180 nM | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of substituted picolinic acids.

Microbroth Dilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (substituted picolinic acid)

-

Bacterial or fungal culture

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile pipette and tips

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent at a known concentration.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in the sterile broth medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration (e.g., 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on a cell line.

Materials:

-

Test compound (substituted picolinic acid)

-

Adherent or suspension cell line

-

Sterile 96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.

Plaque Reduction Assay for Antiviral Activity

Objective: To determine the ability of a compound to inhibit the replication of a lytic virus.

Materials:

-

Test compound (substituted picolinic acid)

-

Lytic virus stock

-

Susceptible host cell line

-

Sterile multi-well cell culture plates (e.g., 6-well or 12-well)

-

Cell culture medium

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixative solution (e.g., formaldehyde)

Procedure:

-

Cell Monolayer Preparation: Seed host cells into multi-well plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with different concentrations of the test compound for a specific time.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Adsorption: Allow the virus to adsorb to the cells for a defined period (e.g., 1 hour).

-

Overlay Application: Remove the inoculum and add the overlay medium to each well. This restricts the spread of progeny virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells and stain them with a staining solution. Plaques will appear as clear zones where cells have been lysed.

-

Data Analysis: Count the number of plaques in each well. The reduction in the number of plaques in the presence of the compound compared to the untreated control is used to determine the antiviral activity and calculate the IC50.

Synthesis of 4-Chloropyridine-2-carbonyl Chloride Hydrochloride

Objective: To synthesize a key intermediate for the preparation of various substituted picolinic acid derivatives.

Materials:

-

2-Picolinic acid

-

Thionyl chloride (SOCl2)

-

Sodium bromide (NaBr)

-

Chlorobenzene

-

Methanol

-

Toluene

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

A mixture of 2-picolinic acid, sodium bromide, and chlorobenzene is prepared in a reaction flask.

-

Thionyl chloride is added to the mixture.

-

The reaction mixture is heated and stirred.

-

After the reaction is complete, excess thionyl chloride is removed.

-

Methanol in toluene is added to the reaction mixture.

-

The resulting product, 4-chloropyridine-2-carbonyl chloride hydrochloride, is isolated.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature, time, and stoichiometry, should be optimized based on the specific derivative being synthesized.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted picolinic acids are intrinsically linked to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Kynurenine Pathway and Neuroprotection

Picolinic acid is synthesized from tryptophan via the kynurenine pathway. This pathway also produces the neurotoxin quinolinic acid. Picolinic acid has been shown to exert neuroprotective effects by antagonizing quinolinic acid-induced neurotoxicity.[2][3][8]

Antiviral Mechanism: Inhibition of Viral Entry

Picolinic acid has been shown to inhibit the entry of enveloped viruses by interfering with the fusion of the viral envelope with the host cell membrane.[6]

Anticancer Mechanism: ER Stress-Mediated Apoptosis

Certain derivatives of picolinic acid can induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress. This leads to the activation of the unfolded protein response (UPR) and, ultimately, programmed cell death.[14][15][16][17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 7. news-medical.net [news-medical.net]

- 8. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. cusabio.com [cusabio.com]

The Role of 6-Chloro-3-methylpicolinic Acid in Medicinal Chemistry: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-methylpicolinic acid is a halogenated and methylated derivative of picolinic acid, a pyridine carboxylic acid isomer. While extensive research has been conducted on the broader class of picolinic acid derivatives, which are recognized as "privileged" structural motifs in drug discovery, specific data on the direct medicinal chemistry applications of this compound are limited. However, its structural features make it a valuable scaffold and building block for the synthesis of targeted therapeutic agents, particularly kinase inhibitors. This technical guide will explore the role of the this compound core in medicinal chemistry, focusing on its potential as a scaffold for Janus kinase (JAK) and 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitors.

The Picolinic Acid Scaffold in Kinase Inhibition

The picolinic acid moiety, and its amide derivative, picolinamide, are frequently employed in the design of kinase inhibitors. The pyridine ring can engage in hydrogen bonding and other interactions within the ATP-binding pocket of kinases, while the substituent at the 2-position (the carboxylic acid or a derivative thereof) can be modified to interact with the hinge region of the kinase, a critical area for inhibitor binding. The chlorine and methyl groups on the pyridine ring of this compound provide opportunities for further molecular tailoring to enhance potency, selectivity, and pharmacokinetic properties.

Application in Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a crucial intracellular cascade involved in immune regulation, cell proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.[1] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.

The JAK-STAT Signaling Pathway

Cytokines binding to their receptors activate associated JAKs, which then phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene expression. Small molecule inhibitors can block the ATP-binding site of JAKs, thereby inhibiting this signaling cascade.

Hypothetical Structure-Activity Relationship (SAR) of 6-Chloro-3-methylpicolinamide Derivatives as JAK Inhibitors

Due to the lack of specific data for this compound derivatives, the following table presents hypothetical data for a series of its amide derivatives in a JAK1 inhibition assay to illustrate a potential SAR study.

| Compound ID | R Group (Amine) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| CMPA-001 | 3-aminopyrrolidine | 50 | 150 | 25 |

| CMPA-002 | (R)-3-aminopyrrolidine | 35 | 120 | 15 |

| CMPA-003 | (S)-3-aminopyrrolidine | 85 | 200 | 40 |

| CMPA-004 | 3-amino-3-methylpyrrolidine | 120 | 350 | 90 |

| CMPA-005 | 4-aminopiperidine | 200 | 500 | 150 |

This data is illustrative and not based on experimental results for these specific compounds.

Application in 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibition

PDK1 is a master kinase that plays a central role in the PI3K/AKT signaling pathway, which is critical for cell growth, proliferation, and survival.[2] Overactivation of this pathway is a hallmark of many cancers, making PDK1 an attractive target for cancer therapy.[2]

The PI3K/PDK1/AKT Signaling Pathway

Growth factors binding to receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K), which converts PIP2 to PIP3. PIP3 recruits both PDK1 and AKT to the cell membrane. PDK1 then phosphorylates and activates AKT, which in turn phosphorylates a multitude of downstream targets to promote cell survival and proliferation. Picolinamide-based inhibitors can be designed to target the ATP-binding site of PDK1.

Hypothetical Biological Activity of 6-Chloro-3-methylpicolinamide Derivatives as PDK1 Inhibitors

The following table provides hypothetical IC50 values for a series of 6-chloro-3-methylpicolinamide derivatives against PDK1, illustrating how structural modifications could influence potency.

| Compound ID | R Group (Amine) | PDK1 IC50 (nM) |

| CMPA-006 | 4-aminotetrahydropyran | 80 |

| CMPA-007 | 4-(methylamino)tetrahydropyran | 65 |

| CMPA-008 | 4-amino-1-methylpiperidine | 150 |

| CMPA-009 | 1-(4-aminophenyl)ethan-1-one | 250 |

| CMPA-010 | 4-aminobenzonitrile | 110 |

This data is illustrative and not based on experimental results for these specific compounds.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of kinase inhibitors derived from this compound. These are intended to be illustrative and would require optimization for specific target compounds.

Synthesis of 6-Chloro-3-methylpicolinamides (General Procedure)

This protocol outlines a standard amide coupling reaction to synthesize derivatives of 6-Chloro-3-methylpicolinamide.

References

- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of 6-Chloro-3-methylpicolinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6-Chloro-3-methylpicolinic acid represent a promising, yet underexplored, scaffold in medicinal chemistry. While direct biological targets of this specific substitution pattern on the picolinic acid core are not extensively documented, analysis of structurally related compounds reveals a significant potential for interaction with a range of therapeutically relevant biological targets. This technical guide consolidates the existing research on substituted picolinic acid derivatives to extrapolate and propose potential biological targets and mechanisms of action for this compound derivatives. The primary areas of predicted biological activity include oncology, infectious diseases, and agriculture, with specific molecular targets likely belonging to the kinase, topoisomerase, and certain metabolic enzyme families. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical series.

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as privileged structures in drug discovery, demonstrating a wide array of biological activities. The versatility of the picolinic acid scaffold allows for substitutions that can fine-tune its physicochemical properties and target specificity. The introduction of a chloro group at the 6-position and a methyl group at the 3-position is anticipated to significantly influence the molecule's electronic and steric properties, thereby dictating its potential biological interactions. This guide will explore the probable biological targets of this compound derivatives by examining the established activities of analogous compounds.

Potential Therapeutic Areas and Biological Targets

Based on the structure-activity relationships of related substituted picolinic acids and other 6-chloropyridine derivatives, the following therapeutic areas and biological targets are proposed for this compound derivatives.

Oncology

The 6-chloro-substituted heterocyclic scaffold is a common feature in molecules with demonstrated anticancer activity. The potential mechanisms of action for this compound derivatives in oncology could involve the inhibition of key enzymes that regulate cell proliferation and survival.

-

Kinase Inhibition: Numerous kinase inhibitors feature a chlorinated pyridine or similar heterocyclic core. These enzymes are critical components of signaling pathways that are often dysregulated in cancer.

-

PIM-1 Kinase: Pyridine-quinoline hybrids have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis. The 6-chloro substitution has been shown to be equipotent with reference drugs against certain cancer cell lines.[1]

-

Phosphoinositide 3-kinases (PI3Ks): Cinnoline derivatives, which share structural similarities with substituted pyridines, have been developed as potent PI3K inhibitors, targeting the PI3K/Akt signaling pathway crucial for tumor cell growth and survival.[2]

-

Monopolar Spindle 1 (MPS1) Kinase: A 6-chloro-3-nitropyridine moiety has been incorporated into isoquinoline scaffolds to create irreversible inhibitors of MPS1 kinase, a key regulator of the spindle assembly checkpoint, by targeting a cysteine residue in the hinge region.[3]

-

-

Topoisomerase Inhibition: 6-Chloro- and 6-fluoro-chromone derivatives have been synthesized as potential topoisomerase inhibitors with anticancer activity.[4] Topoisomerases are essential enzymes for managing DNA topology during replication and transcription, making them validated targets for cancer chemotherapy.

-

Tricarboxylic Acid (TCA) Cycle Enzyme Inhibition: Chloroacridine derivatives have been shown to exhibit anticancer activity against melanoma by potentially interfering with TCA cycle enzymes, leading to ATP and NAD depletion.[5] Given the metabolic reprogramming in cancer cells, targeting metabolic enzymes is a viable therapeutic strategy.

Infectious Diseases

Picolinic acid and its derivatives have been investigated for their antimicrobial properties. The presence of the chloro and methyl groups could enhance the antibacterial or antifungal activity of the parent scaffold.

-

Antibacterial Activity:

-

Metallo-β-lactamase (MBL) Inhibition: Dipicolinic acid derivatives have been identified as potent inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to β-lactam antibiotics in bacteria.[6]

-

General Antibacterial Action: 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one has demonstrated efficient antibacterial activity against various bacterial strains.[7] While the core is a quinolone, the 6-chloro substitution is a key feature. Novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde have also been synthesized and screened for antibacterial activity.[8] Furthermore, fluoroquinolone derivatives with a substituted pyrazolopyridine moiety at the C-7 position have shown potent antibacterial activity.[9]

-

Herbicidal Activity

Substituted picolinic acids are a well-established class of synthetic auxin herbicides.

-

Auxin Signaling F-box Protein 5 (AFB5) Inhibition: 3-chloro-6-pyrazolyl-picolinate derivatives and 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been designed as potent herbicides that target the auxin signaling pathway by binding to the AFB5 receptor.[10][11][12][13]

Quantitative Data Summary

While specific quantitative data for this compound derivatives are not available in the public domain, the following tables summarize the activity of structurally related compounds against various biological targets.

Table 1: Anticancer Activity of Related Heterocyclic Derivatives

| Compound Class | Target | Cell Line(s) | IC50 / Activity | Reference |

| 6-chloro pyridine-quinoline hybrid | PIM-1 Kinase | HepG-2, NFS-60 | 0.0309 µM, 0.03373 µM | [1] |

| Cinnoline derivative | PI3K | Human tumor cell lines | 0.264 µM, 2.04 µM, 1.14 µM | [2] |

| 6-chloro-quinazolin derivative | Apoptosis Induction | MGC-803, Bcap-37 | 31.7% & 21.9% apoptosis at 10 µM | [14] |

Table 2: Antimicrobial Activity of Related Heterocyclic Derivatives

| Compound Class | Target/Organism | MIC / IC50 | Reference |

| Dipicolinic acid derivative | NDM-1 | 80 nM | [6] |

| 7-(...)-fluoroquinolone derivative | MRSE | 0.25–4 µg/mL | [9] |

| 7-(...)-fluoroquinolone derivative | Streptococcus pneumoniae | 0.25–1 µg/mL | [9] |

Table 3: Herbicidal Activity of Substituted Picolinic Acid Derivatives

| Compound Class | Target | Assay | IC50 | Reference |

| 4-amino-3,5-dichloro-6-(...)-2-picolinic acid | Arabidopsis thaliana root growth | Root growth inhibition | 45-fold lower than halauxifen-methyl | [10][11] |

| 3-chloro-6-pyrazolyl-picolinate derivative | Arabidopsis thaliana root growth | Root growth inhibition | 27-fold lower than clopyralid | [12] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the key assays mentioned are crucial for the evaluation of novel this compound derivatives. The following sections outline typical methodologies.

Kinase Inhibition Assay (General Protocol)

A common method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate.

-

Reagents: Recombinant kinase, kinase buffer, ATP, substrate (e.g., a peptide or protein), and the test compound.

-

Procedure:

-

The test compound is serially diluted and incubated with the kinase enzyme in the kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Detection: Quantification can be achieved using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-based assay: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Materials: Bacterial culture, Mueller-Hinton broth (or other appropriate growth medium), 96-well microtiter plates, and the test compound.

-

Procedure:

-

A twofold serial dilution of the test compound is prepared in the growth medium in the wells of a microtiter plate.

-

A standardized inoculum of the test bacterium is added to each well.

-

Positive (no compound) and negative (no bacteria) controls are included.

-

The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Herbicide Root Growth Inhibition Assay (Arabidopsis thaliana)

This assay assesses the effect of a compound on plant growth.

-

Materials: Arabidopsis thaliana seeds, agar medium (e.g., Murashige and Skoog), petri dishes, and the test compound.

-

Procedure:

-

Arabidopsis thaliana seeds are surface-sterilized and plated on agar medium containing various concentrations of the test compound.

-

Plates are incubated vertically in a growth chamber under controlled light and temperature conditions.

-

After a set period (e.g., 7-10 days), the length of the primary root is measured.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits root growth by 50% compared to the control, is determined.

Signaling Pathways and Experimental Workflows